Tebufenozide-1-hydroxyethyl

Vue d'ensemble

Description

Tebufenozide-1-hydroxyethyl: is a derivative of tebufenozide, an insect growth regulator that acts as an agonist of the ecdysone receptor, causing premature molting in larvae. This compound is primarily used to control caterpillar pests in agriculture, particularly those of the order Lepidoptera .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Tebufenozide-1-hydroxyethyl involves the reaction of tebufenozide with specific reagents to introduce the hydroxyethyl group. The detailed synthetic route includes:

Starting Material: Tebufenozide.

Reagents: Hydroxyethylating agents such as ethylene oxide or ethylene glycol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.

Purification: Techniques such as crystallization or chromatography to isolate the desired product.

Quality Control: Ensuring the purity and consistency of the final product through rigorous testing.

Analyse Des Réactions Chimiques

Types of Reactions: Tebufenozide-1-hydroxyethyl undergoes various chemical reactions, including:

Oxidation: Conversion of the hydroxyethyl group to a carbonyl group.

Reduction: Reduction of the carbonyl group back to the hydroxyethyl group.

Substitution: Replacement of the hydroxyethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Alcohols.

Substitution Products: Compounds with different functional groups replacing the hydroxyethyl group.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

- Chemical Structure : Tebufenozide belongs to the diacylhydrazine class of compounds, characterized by its ability to disrupt normal insect development.

- Mechanism : As an agonist of ecdysone, tebufenozide interferes with the molting process in insects. When larvae ingest the compound, they cease feeding within 24 hours and subsequently die due to improper molting .

Agricultural Applications

Tebufenozide-1-hydroxyethyl is utilized in various crops to manage pest populations effectively. Its primary applications include:

- Crops : Effective against a wide range of Lepidoptera pests in fruits, vegetables, and other crops.

- Application Methods : Typically applied via foliar spraying. Studies have shown significant residue levels remaining on crops post-application, indicating its effectiveness and persistence .

Sugar Beets

- A study demonstrated that after a foliar application of 2.24 kg a.s./ha, tebufenozide was the major residue found in both tops and roots at harvest, accounting for approximately 66% and 41% of total radioactive residue (TRR), respectively .

Apples

- Following two applications of 1.1 kg a.s./ha, tebufenozide represented 71.2–77.3% TRR in fruit and 93.4% in foliage, highlighting its high retention rate on treated plants .

Grapes

- In another study involving grapes treated with 1.2 kg a.s./ha, tebufenozide accounted for 89.2–92.4% TRR, indicating its effectiveness in controlling pest populations while maintaining significant residue levels .

Toxicological Profile

The safety profile of tebufenozide has been extensively studied:

- Developmental Toxicity : Research indicates no maternal or developmental toxicity at doses up to 1,000 mg/kg/day in animal studies .

- Chronic Exposure : The EPA has established a chronic population adjusted dose (cPAD) for tebufenozide at 0.018 mg/kg/day, which is considered safe for human health based on available data .

Environmental Impact

Tebufenozide's environmental effects have been evaluated through various studies:

- Soil Invertebrates : The impact on soil ecosystems has been assessed, with findings suggesting minimal adverse effects on non-target species under controlled conditions .

- Water Contamination : Estimated environmental concentrations (EECs) for surface and groundwater were determined to be low (16.5 ppb for surface water), indicating a low risk of contamination from agricultural runoff .

Mécanisme D'action

Tebufenozide-1-hydroxyethyl exerts its effects by acting as an agonist of the ecdysone receptor, a key regulator of the molting process in insects. The compound binds to the receptor, mimicking the natural molting hormone ecdysone, and induces premature molting. This leads to the disruption of the insect’s development and ultimately its death .

Comparaison Avec Des Composés Similaires

Tebufenozide: The parent compound, also an ecdysone agonist.

Methoxyfenozide: Another ecdysone agonist with similar insecticidal properties.

Halofenozide: A related compound with a different substitution pattern on the benzoyl group

Uniqueness: Tebufenozide-1-hydroxyethyl is unique due to the presence of the hydroxyethyl group, which can influence its binding affinity to the ecdysone receptor and its overall insecticidal activity. This modification can potentially enhance its selectivity and reduce its toxicity to non-target organisms .

Activité Biologique

Tebufenozide-1-hydroxyethyl is a metabolite of the insect growth regulator tebufenozide, which is primarily used in agriculture to control lepidopteran pests. This article delves into the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and ecological implications based on diverse research findings.

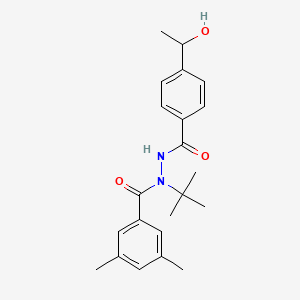

- Chemical Name : N-tert-butyl-N'-[4-(1-hydroxyethyl)benzoyl]-3,5-dimethylbenzohydrazide

- CAS Number : 163860-36-4

- Molecular Formula : C22H28N2O3

- Molecular Weight : 368.4693 g/mol

Tebufenozide acts as an agonist of the ecdysone receptor, a key component in the molting process of insects. By mimicking the natural molting hormone, it disrupts normal development in target species, leading to premature molting and eventual mortality. The compound's efficacy is particularly noted against lepidopteran larvae, making it a valuable tool in integrated pest management strategies.

Cytotoxic Effects

Recent studies have highlighted the cytotoxic effects of tebufenozide on human cell lines. A significant study demonstrated that tebufenozide induces G1/S cell cycle arrest and apoptosis in HeLa cells. The mechanism involves:

- Downregulation of Cyclin E and CDK2 : This leads to cell cycle arrest.

- Upregulation of p53 and Bax : These proteins are crucial for initiating apoptosis.

- Mitochondrial Pathway Activation : Changes in mitochondrial permeability and reduced ATP production were observed, indicating that tebufenozide influences mitochondrial function as part of its cytotoxic mechanism .

Table 1: Summary of Cytotoxic Mechanisms Induced by Tebufenozide

| Mechanism | Effect |

|---|---|

| Cell Cycle Arrest | G1/S phase arrest |

| Apoptosis | Induction via p53 and Bax |

| Mitochondrial Dysfunction | Reduced ATP production |

| Protein Regulation | Downregulation of Bcl-2 |

Ecological Impact

Tebufenozide is classified as having low acute toxicity to mammals but exhibits significant effects on target insect populations. Its environmental persistence varies; it is moderately persistent in soil but can degrade under certain conditions. The compound has been shown to have limited direct effects on non-target aquatic communities, suggesting a relatively safe profile for its use in agricultural settings .

Case Study 1: Human Health Risk Assessment

A comprehensive risk assessment conducted by the U.S. Environmental Protection Agency (EPA) evaluated the health effects associated with tebufenozide exposure. The findings indicated that while there are some cytotoxic effects observed in human cells, the overall risk to human health is low due to its rapid absorption and excretion, with no evidence of carcinogenicity or developmental toxicity .

Case Study 2: Aquatic Ecosystems

Research investigating the impact of tebufenozide on aquatic ecosystems revealed that while it primarily targets lepidopteran larvae, its application does not significantly disrupt aquatic communities. This study supports the notion that tebufenozide can be used effectively in pest management without substantial ecological detriment .

Propriétés

IUPAC Name |

N-tert-butyl-N'-[4-(1-hydroxyethyl)benzoyl]-3,5-dimethylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-14-11-15(2)13-19(12-14)21(27)24(22(4,5)6)23-20(26)18-9-7-17(8-10-18)16(3)25/h7-13,16,25H,1-6H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGYYPMIBMOCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=CC=C(C=C2)C(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163860-36-4 | |

| Record name | RH-1788 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163860364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.